Nifuratel
描述
Nifuratel is a drug used in gynecology . It is a local antiprotozoal and antifungal agent that may also be given orally . Nifuratel is not approved for use in the United States . It is a nitrofuran derivative indicated in the treatment of leucorrhea, vulvovaginal infections, and urinary tract infections .
Synthesis Analysis
While specific synthesis methods for Nifuratel were not found in the search results, a review of the literature on methods for the synthesis of both new and already-known aromatic and heteroaromatic nitrodrugs covering the period from 2010 to the present was found .Molecular Structure Analysis
Nifuratel has a molecular formula of C10H11N3O5S . Its average mass is 285.276 Da and its monoisotopic mass is 285.041931 Da .Physical And Chemical Properties Analysis
Nifuratel has a molecular weight of 285.28 g/mol . It has a computed XLogP3 of 0.7, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 4, an exact mass of 285.04194163 g/mol, and a monoisotopic mass of 285.04194163 g/mol . Its topological polar surface area is 126 Ų, it has a heavy atom count of 19, and a formal charge of 0 .科学研究应用
Antimicrobial and Antiprotozoal Activity
Nifuratel, a furane-derivative, is recognized for its strong trichomonicidal activity, similar to metronidazole. It exhibits a broad antibacterial spectrum, effective against both Gram-negative and Gram-positive organisms. It's also active against Chlamydia trachomatis, Mycoplasma spp., and has some degree of activity against Candida spp. and mycetes. This wide spectrum of action covers almost all microorganisms responsible for genito-urinary tract infections. Its effectiveness extends to treating vulvovaginal infections, such as trichomoniasis, bacterial vaginosis, and candidosis, especially in patients with mixed vaginal infections (Mendling & Mailland, 2002).
Treatment of Recurrent Cystitis
Nifuratel has been shown to be effective and well-tolerated in the treatment of recurrent cystitis. An open prospective study demonstrated its efficacy in reducing the duration of relapse-free courses in recurrent cystitis (Moskvina, Evdokimov, & Spivak, 2021).
Activity Against Gastric Cancer Cells
Nifuratel has emerged as a potential novel inhibitor of STAT3, a protein implicated in multiple cancer types, including gastric cancer. It significantly suppresses proliferation and induces apoptosis in gastric cancer cells, acting by inhibiting STAT3 activation (Zheng et al., 2017).
Treatment of Bacterial Vaginosis
Studies suggest that Nifuratel is highly effective against Gardnerella vaginalis and Atopobium vaginae without affecting lactobacilli, making it a good candidate for treating bacterial vaginosis (Togni et al., 2011).
Treatment of Candidal Urinary Tract Infections
Nifuratel has been successfully used in the treatment of candidal urinary tract infections. It's active against yeast, Trichomonas, and urinary bacterial pathogens, with a recommended dose of 400 mg thrice daily for a week (Grüneberg & Leakey, 1976).
Promising Therapy for Visceral Leishmaniasis
A recent study highlights the potential of Nifuratel in combination with miltefosine as a promising therapy for the treatment of Leishmania donovani visceral leishmaniasis. The combination showed potent synergy in both axenic and intracellular amastigotes (Melcon-Fernandez et al., 2023).
Comparative Efficacy in Treating Bacterial Vaginosis
Nifuratel has been compared with metronidazole in the treatment of bacterial vaginosis associated with Atopobium Vaginae. A combination of nifuratel and nystatin proved significantly more effective than metronidazole in treating A. vaginae-associated bacterial vaginosis, with a higher efficacy rate and lower recurrence rate (Perlamutrov et al., 2013).
属性
IUPAC Name |
5-(methylsulfanylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKTCXJCCHINN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifuratel | |
CAS RN |
4936-47-4 | |
Record name | Nifuratel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004936474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifuratel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13724 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifuratel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFURATEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U60U6P08SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。